![molecular formula C11H10F6O3S B3330460 2,2,3,4,4,4-Hexafluorobutyl tosylate CAS No. 70566-53-9](/img/structure/B3330460.png)
2,2,3,4,4,4-Hexafluorobutyl tosylate
Overview
Description
2,2,3,4,4,4-Hexafluorobutyl methacrylate is an epoxy thinner and is mainly used as the modifier of the (meth)acrylate resin . It is used in the synthesis of well-defined organic/inorganic hybrid fluorinated star polymers .
Synthesis Analysis
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl methacrylate involves atom transfer radical polymerization (ATRP) of 2,2,3,4,4,4-hexafluorobutyl methacrylate (HFBMA) using octa (aminophenyl)silsesquioxane (OAPS) nano-cage as initiator . The synthesis and structure of the polymers were characterized by gel permeation chromatography (GPC), Fourier transform infrared (FTIR) and 1 H nuclear magnetic resonance (NMR) .Molecular Structure Analysis
The molecular formula of 2,2,3,4,4,4-Hexafluorobutyl methacrylate is C8H8F6O2 . Its molecular weight is 236.11 . The linear formula is H2C=CHCO2CH2CF2CH(F)CF3 .Physical And Chemical Properties Analysis
2,2,3,4,4,4-Hexafluorobutyl methacrylate has a boiling point of 40-43 °C/8 mmHg (lit.) . Its density is 1.389 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.352 (lit.) . It is a clear, colorless liquid .Scientific Research Applications
Synthesis of Cross-linkable Block Copolymers
A series of novel cross-linkable copolymers 2, 2, 3, 4, 4, 4-hexafluorobutyl methacrylate-poly (isobutyl methacrylate)-b-poly [3- (trimethoxysilyl)propyl methacrylate] (HFMA-PIBMA-b-PTMSPMA) were synthesized via atom transfer radical polymerization (ATRP) . The properties of HFMA-PIBMA-b-PTMSPMA and the corresponding copolymers end-capped with nonfluorinated acrylate were comparatively studied .
Creation of Transparent Solid Materials
The transparent solid materials with a slightly blue color were obtained based on the cross-linked behaviors of HFMA-PIBMA-b-PTMSPMA . The fracture surfaces of the materials were exhibited by scanning electron microscopy (SEM) .
Synthesis of Epoxy-terminated Fluoropolymer
A novel fluoropolymer of epoxy-terminated poly (2,2,3,4,4,4-hexafluorobutyl methacrylate) (E-PHFMA) was synthesized and incorporated into epoxy resin to prepare thermosets .
Modification of Epoxy Thermosets
The contact angle measurements indicated that the thermosets modified with E-PHFMA had a little worse hydrophobicity but better surface stability . The results of differential scanning calorimetry and thermogravimetric analysis showed that the thermosets modified with E-PHFMA had higher thermal stability .
Use as an Epoxy Thinner
2,2,3,4,4,4-Hexafluorobutyl tosylate is used as an epoxy thinner .
Modifier of the (Meth)acrylate Resin
It is mainly used as the modifier of the (meth)acrylate resin .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 2,2,3,4,4,4-Hexafluorobutyl methacrylate involve its use in the preparation of new building’s exterior paint with high weather resistance, anti-fouling, self-cleaning . It is also used as the cladding and core material of the fiber, for contact lenses and charge control agent of toner and carrier particles in the computer, etc., and as raw materials of optical resin, fabrics, leather treatment, glass, paper and wood protection products .
properties
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O3S/c1-7-2-4-8(5-3-7)21(18,19)20-6-10(13,14)9(12)11(15,16)17/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWNGRNBFFLFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,4,4,4-Hexafluorobutyl tosylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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